Kansuinin A

Description

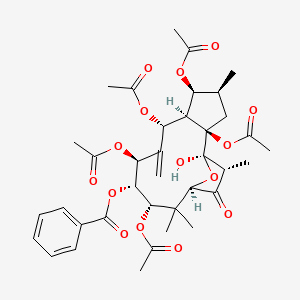

a nerve growth factor inducer; structure given in first source

Structure

2D Structure

Properties

IUPAC Name |

[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19+,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHCUWUNVKZFBM-PNKWBUBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Kansuinin A: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the core methodologies for the isolation of Kansuinin A from the roots of Euphorbia kansui. This document provides a synthesis of experimental protocols and quantitative data from published scientific literature, offering a comprehensive resource for the purification and characterization of this bioactive diterpenoid.

This compound, a jatrophane-type diterpenoid found in Euphorbia kansui, has garnered interest for its potential biological activities, including antiviral and anticancer properties. Its isolation is a critical first step for further pharmacological investigation and drug development. The process typically involves a multi-step approach combining solvent extraction and various chromatographic techniques, often guided by bioassays to track the active compounds through the separation process.

Experimental Protocols

The isolation of this compound is achieved through a systematic workflow that begins with the extraction of the raw plant material and progresses through several stages of purification. While specific parameters may vary between laboratories, the fundamental steps are outlined below.

Plant Material and Extraction

The dried roots of Euphorbia kansui are the starting material for the isolation of this compound. The initial step involves the extraction of a wide range of chemical constituents from the powdered plant material using an organic solvent.

-

Procedure:

-

Powdered, dried roots of Euphorbia kansui are subjected to extraction with 95% ethanol. This process is typically performed at room temperature over an extended period or under reflux to ensure exhaustive extraction.

-

The resulting hydroalcoholic extract is filtered and then concentrated under reduced pressure to yield a crude extract.

-

Alternatively, extraction can be performed with dichloromethane to obtain a crude extract enriched with less polar compounds, including many diterpenoids.

-

Solvent Partitioning

To narrow down the vast number of compounds in the crude extract, a liquid-liquid partitioning step is often employed. This separates compounds based on their differential solubility in immiscible solvents.

-

Procedure:

-

The crude 95% ethanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Bioassays are typically performed on each fraction to determine which contains the highest concentration of the compound of interest. For this compound, the ethyl acetate fraction is often found to be the most active.

-

Chromatographic Purification

The bioactive fraction is then subjected to a series of chromatographic separations to isolate individual compounds. This is the most critical and often the most challenging phase of the isolation process.

-

Column Chromatography:

-

Silica Gel Chromatography: The active fraction is applied to a silica gel column. Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity by adding ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are often further purified using a Sephadex LH-20 column with a solvent system such as chloroform-methanol to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase is typically a gradient of methanol-water or acetonitrile-water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC.

-

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

| Table 1: Physicochemical and Spectrometric Data for this compound | |

| Property | Value |

| Molecular Formula | C41H46O13 |

| Appearance | White powder |

| ESI-MS (positive ion mode) | m/z 753 [M + Na]+ |

| Table 2: ¹H-NMR Spectral Data for this compound (300 MHz, CDCl₃) | |

| Proton | Chemical Shift (δ, ppm) |

| Data sourced from published literature | Specific assignments for all protons would be listed here based on 2D NMR analysis from a primary research article. |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Bioassay-guided fractionation for isolating active compounds.

Kansuinin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinin A, a complex diterpenoid isolated from the medicinal plant Euphorbia kansui, has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological functions of this compound. Detailed experimental protocols for its isolation and relevant biological assays are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

This compound is a jatrophane diterpenoid characterized by a highly intricate tricyclic carbon skeleton. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Chemical Structure:

(Image of the 2D chemical structure of this compound should be inserted here if available)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₆O₁₅ | [1] |

| Molecular Weight | 730.8 g/mol | [1] |

| IUPAC Name | [(1S,2S,4R,5R,6S,9R,11R,13S,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.0²,⁶]hexadecan-10-yl] benzoate | [1] |

| CAS Number | 57701-86-7 | [2] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Computed Properties | ||

| XLogP3-AA | 2.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 15 |

Biological Activities and Quantitative Data

This compound exhibits a remarkable spectrum of biological activities, including anti-inflammatory, anti-atherosclerotic, neurotrophic, antiviral, and anticancer effects.

Table 2: Summary of Biological Activities of this compound

| Activity | Assay System | Key Findings | Quantitative Data | Reference |

| Anti-Atherosclerotic | ApoE-/- mice fed a high-fat diet; H₂O₂-induced oxidative stress in Human Aortic Endothelial Cells (HAECs) | Reduces atherosclerotic lesion size. Inhibits H₂O₂-induced death of HAECs and ROS generation. Suppresses the upregulation of phosphorylated IKKβ, IκBα, and NF-κB. Reduces the Bax/Bcl-2 ratio and cleaved caspase-3 expression. | Effective concentrations: 0.1-1.0 μM | |

| Nerve Growth Factor (NGF) Induction | L-M cells (a mouse fibroblast cell line) | Potent inducer of NGF production. | Strongest activity among tested diterpenoids. | |

| Antiviral Activity | (Specific virus and cell line not specified in the provided results) | Possesses antiviral activity. | (Specific IC₅₀ values not available) | |

| Anticancer Activity | (Specific cancer cell lines not specified in the provided results) | Possesses anticancer activity. | (Specific IC₅₀ values not available) | |

| Analgesic Properties | (In vivo or in vitro model not specified) | Possesses analgesic properties. | (Quantitative data not available) |

Experimental Protocols

Isolation of this compound from Euphorbia kansui

This protocol describes the bio-guided isolation of this compound from the roots of Euphorbia kansui.

Materials:

-

Dried roots of Euphorbia kansui

-

95% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Silica gel (200-300 mesh)

-

Petroleum ether

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction: Extract the dried roots of Euphorbia kansui (20.0 kg) with 95% EtOH under a 50 °C water bath. Separate the supernatant daily and remove the solvent under reduced pressure to obtain the crude extract (2.35 kg).

-

Partitioning: Partition the residue with ethyl acetate and water to yield an EtOAc fraction (1.032 kg) and a water fraction (1.056 kg).

-

Column Chromatography: Subject the EtOAc fraction (0.904 kg) to silica gel column chromatography (100 × 10 cm, 200–300 mesh).

-

Elution: Elute the column with a gradient of petroleum ether and ethyl acetate in increasing polarity.

-

Fraction Collection and Monitoring: Collect eluents (500 mL each), concentrate them under reduced pressure, and combine them into 10 fractions based on TLC monitoring.

-

Further Purification: Subsequent purification steps, such as repeated column chromatography and recrystallization, are typically required to isolate pure this compound.

NF-κB Signaling Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.

Materials:

-

Human Aortic Endothelial Cells (HAECs) or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

Hydrogen peroxide (H₂O₂) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IKKβ, p-IκBα, p-NF-κB, and a loading control like β-actin)

Procedure:

-

Cell Culture: Culture HAECs in appropriate media and conditions until they reach the desired confluence.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, and 1.0 μM) for 1 hour.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as H₂O₂ (e.g., 200 μM) for 24 hours.

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of IKKβ, IκBα, and NF-κB p65.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the effect of this compound on the phosphorylation of the target proteins.

Nerve Growth Factor (NGF) Induction Assay

This protocol provides a framework for evaluating the NGF-inducing activity of this compound.

Materials:

-

L-M cells (mouse fibroblast cell line)

-

Cell culture medium and supplements

-

This compound

-

NGF ELISA kit

Procedure:

-

Cell Culture: Culture L-M cells in a suitable medium until they are ready for the experiment.

-

Treatment: Treat the L-M cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a predetermined period to allow for NGF synthesis and secretion.

-

Sample Collection: Collect the cell culture supernatant.

-

NGF Quantification: Measure the concentration of NGF in the supernatant using a commercially available NGF ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of NGF in the supernatants of this compound-treated cells to those of untreated control cells to determine the compound's NGF-inducing activity.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory and anti-atherosclerotic effects by inhibiting the canonical NF-κB signaling pathway. Oxidative stress, induced by agents like H₂O₂, leads to the phosphorylation and activation of the IκB kinase (IKK) complex, particularly IKKβ. Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-apoptotic genes. This compound intervenes in this cascade by suppressing the phosphorylation of IKKβ, IκBα, and NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

Induction of Nerve Growth Factor (NGF)

This compound is a potent inducer of Nerve Growth Factor (NGF) synthesis. The mechanism is believed to involve the activation of cyclooxygenase (COX), leading to the production of prostaglandins D2 and E2, which in turn stimulate NGF synthesis.

Caption: Proposed mechanism of NGF induction by this compound.

Conclusion

This compound stands out as a promising natural product with a wide array of therapeutic potentials. Its ability to modulate key signaling pathways, such as the NF-κB pathway, underscores its potential in the development of novel treatments for inflammatory diseases and atherosclerosis. Furthermore, its potent NGF-inducing activity suggests a role in neuroprotective and regenerative therapies. This technical guide provides a solid foundation for further research into the pharmacological applications of this compound, encouraging more detailed investigations into its mechanisms of action and clinical efficacy.

References

The Enigmatic Anti-Neoplastic Potential of Kansuinin A: A Technical Overview of Jatrophane Diterpenes' Mechanism of Action in Cancer Cells

For Immediate Release

This technical guide delves into the current understanding of the mechanism of action of Kansuinin A and related jatrophane diterpenes in cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and natural product-based therapeutics. While specific research on this compound's direct anti-cancer activity is emerging, this guide synthesizes the available data on the broader class of jatrophane diterpenes to provide a comprehensive overview of their potential as anti-neoplastic agents.

Introduction: The Promise of Jatrophane Diterpenes in Oncology

This compound is a jatrophane diterpene isolated from the plant Euphorbia kansui, a traditional Chinese medicine.[1] While some research points to its role in ameliorating malignant ascites through the modulation of gut microbiota, its direct cytotoxic and mechanistic effects on cancer cells are an area of active investigation.[1] The broader class of jatrophane diterpenes has demonstrated significant anti-cancer properties, offering valuable insights into the potential mechanisms of this compound.[2][3] These compounds have been shown to inhibit cancer cell growth, overcome multidrug resistance, and induce programmed cell death.[2] This guide will explore the known cellular and molecular mechanisms of jatrophane diterpenes, providing a framework for understanding and advancing the therapeutic development of this compound.

Quantitative Analysis of Jatrophane Diterpene Activity

While specific IC50 values for this compound against various cancer cell lines are not yet widely published, studies on other structurally related jatrophane diterpenes provide a benchmark for their anti-proliferative potency. The following table summarizes the cytotoxic activities of selected jatrophane diterpenes against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Jatrophone | MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8 | |

| Jatropholone B | AGS | Gastric Adenocarcinoma | Not specified as exact value, but active | |

| Jatropholone B | HL-60 | Leukemia | Not specified as exact value, but active | |

| Jatropholone B | SK-MES-1 | Lung Cancer | Not specified as exact value, but active | |

| Jatropholone B | J82 | Bladder Carcinoma | Not specified as exact value, but active |

Core Mechanisms of Action of Jatrophane Diterpenes in Cancer Cells

The anti-cancer effects of jatrophane diterpenes are multifaceted, involving the modulation of key signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

A primary mechanism by which jatrophane diterpenes exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. While one study indicated that this compound can attenuate apoptosis in pancreatic β-cells by inhibiting oxidative stress and the IKKβ/NF-κB signaling pathway, its effect on cancer cells is likely to be pro-apoptotic. For instance, the jatrophane diterpene jatrophone has been shown to induce both early and late-stage apoptosis in resistant breast cancer cells.

Modulation of the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a critical signaling cascade that promotes cancer cell proliferation, survival, and metastasis. Jatrophone has been demonstrated to down-regulate the expression of key proteins in this pathway, including PI3K, Akt, and NF-κB, in doxorubicin-resistant breast cancer cells. This inhibition is a key mechanism behind its cytotoxic activity.

Cell Cycle Arrest

Jatrophane diterpenes can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. In non-small cell lung cancer cells, treatment with certain jatrophanes in combination with paclitaxel leads to a G2/M phase arrest. Similarly, jatrophone has been observed to induce S and G2/M phase arrest in resistant breast cancer cells.

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Jatrophane diterpenes have shown promise in overcoming MDR, in part by inhibiting the function of P-glycoprotein (P-gp), a key drug efflux pump.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-cancer action of jatrophane diterpenes.

Caption: Generalized signaling pathway of jatrophane diterpenes in cancer cells.

Caption: Experimental workflow for determining IC50 values using MTT/SRB assays.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of jatrophane diterpenes.

Cell Viability Assay (MTT/SRB Assay)

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the jatrophane diterpene (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Assay:

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

-

SRB Assay:

-

Cells are fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.

-

The bound dye is solubilized with 10 mM Tris base solution.

-

-

Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength (570 nm for MTT, 510 nm for SRB). The IC50 value is calculated using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Methodology:

-

Cell Treatment: Cells are treated with the jatrophane diterpene at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

Western Blot Analysis

-

Objective: To determine the expression levels of proteins involved in signaling pathways.

-

Methodology:

-

Protein Extraction: Treated and untreated cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This compound and other jatrophane diterpenes represent a promising class of natural products for the development of novel anti-cancer therapies. Their ability to induce apoptosis, modulate critical survival pathways like PI3K/Akt/NF-κB, and overcome multidrug resistance highlights their therapeutic potential. However, a significant need remains for further research to specifically elucidate the direct anti-cancer mechanisms of this compound. Future studies should focus on:

-

Determining the IC50 values of this compound across a broad panel of cancer cell lines.

-

Conducting detailed mechanistic studies to identify its direct molecular targets.

-

Evaluating its efficacy and safety in preclinical animal models of cancer.

A deeper understanding of this compound's mechanism of action will be crucial for its successful translation into a clinical candidate for the treatment of cancer.

References

- 1. Kansuiphorin C and this compound ameliorate malignant ascites by modulating gut microbiota and related metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications [mdpi.com]

The Interplay of Kansuinin A and Gut Microbiota: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinin A, a diterpene compound isolated from Euphorbia kansui, has demonstrated potential therapeutic effects, including the amelioration of malignant ascites. Emerging research indicates that its mechanism of action is intricately linked to the modulation of the gut microbiota. This technical guide provides an in-depth analysis of the interaction between this compound and the gut microbiome, detailing its impact on microbial composition, its biotransformation by gut bacteria, and the potential downstream effects on host signaling pathways. This document synthesizes available data, outlines experimental methodologies, and presents visual representations of key pathways and workflows to support further research and drug development in this area.

Introduction

The gut microbiota is a complex ecosystem that plays a pivotal role in host health and disease. Its influence extends from metabolic functions to immune regulation. Traditional Chinese medicines, such as those derived from Euphorbia kansui, have long been used to treat various ailments, and recent studies are beginning to uncover the scientific basis for their efficacy, often pointing to interactions with the gut microbiome. This compound is a key bioactive component of Euphorbia kansui. Understanding its interaction with the gut microbiota is crucial for elucidating its therapeutic mechanisms and potential toxicological profile. This guide explores the current state of knowledge regarding this interaction, providing a technical resource for the scientific community.

Data Presentation: Effects of this compound on Gut Microbiota

| Microbial Genus | Effect of this compound Administration | Associated Metabolic Functions | Reference |

| Lactobacillus | Increased richness | Carbohydrate and amino acid metabolism | [1][2] |

| Helicobacter | Decreased abundance | Carbohydrate and amino acid metabolism | [1][2] |

Table 1: Modulation of Gut Microbiota by this compound. This table summarizes the observed changes in the relative abundance of key bacterial genera following the administration of this compound in a malignant ascites rat model.

In Vivo Biotransformation of this compound by Gut Microbiota

The gut microbiota is not only affected by this compound but also actively metabolizes the compound. In vivo studies have identified several biotransformation pathways.

| Metabolic Reaction | Description | Effect on Polarity | Reference |

| Oxidation | Addition of oxygen atoms | Lower | [1] |

| Hydrolysis | Cleavage of chemical bonds by the addition of water | Lower | |

| Dehydration | Removal of a water molecule | Lower | |

| Methylation | Addition of a methyl group | Lower |

Table 2: Microbial Biotransformation of this compound. This table outlines the primary metabolic reactions that this compound undergoes due to the enzymatic activity of the gut microbiota, leading to the formation of metabolites with lower polarity.

Experimental Protocols

This section details the methodologies employed in the key in vivo study investigating the interaction between this compound and the gut microbiota.

Malignant Ascites Rat Model

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Malignant Ascites: Intraperitoneal injection of Walker-256 tumor cells.

-

Grouping:

-

Normal Control Group

-

Malignant Ascites (MA) Model Group

-

This compound (KA) Treatment Group (dosage of 10 mg/kg)

-

Positive Control Group

-

-

Administration: Oral gavage.

-

Sample Collection: Fecal samples were collected for analysis.

Gut Microbiota Analysis: 16S rDNA Gene Sequencing

-

DNA Extraction: Total genomic DNA was extracted from fecal samples using a DNA stool mini kit.

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR.

-

Sequencing: Sequencing was performed on an Illumina MiSeq platform.

-

Data Analysis: Sequences were clustered into operational taxonomic units (OTUs) and taxonomically classified against a microbial database. Alpha and beta diversity analyses were conducted to assess microbial community structure.

Analysis of this compound Metabolites: UFLC-MS/MS

-

Sample Preparation: Fecal samples were homogenized and extracted with a suitable organic solvent (e.g., methanol). The supernatant was collected after centrifugation and filtration.

-

Instrumentation: An ultra-fast liquid chromatography system coupled with a tandem mass spectrometer (UFLC-MS/MS) was used.

-

Method: A gradient elution program was employed with a mobile phase consisting of acetonitrile and water (containing formic acid). Mass spectrometry was operated in both positive and negative ion modes to detect and identify the metabolites of this compound based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the logical relationships and experimental processes described in this guide.

Figure 1: Experimental workflow for studying this compound and gut microbiota interaction.

Figure 2: In vivo biotransformation of this compound by gut microbiota.

Figure 3: Postulated signaling pathway modulation by this compound via gut microbiota.

Discussion and Future Directions

The available evidence strongly suggests that this compound exerts its biological effects, at least in part, by modulating the gut microbiota. The increase in beneficial Lactobacillus and the decrease in potentially pathogenic Helicobacter could contribute to an anti-inflammatory environment in the gut. The biotransformation of this compound by the gut microbiota into less polar metabolites is another critical aspect that may influence its bioavailability, efficacy, and toxicity.

Future research should focus on several key areas:

-

Quantitative Analysis: Obtaining precise quantitative data on the changes in microbial populations following this compound administration is essential for a more detailed understanding of its impact.

-

In Vitro Studies: Co-culture experiments with specific gut bacterial strains and this compound could elucidate the specific metabolic capabilities of different microbes and the direct effects of the compound on bacterial growth.

-

Signaling Pathway Elucidation: While the proposed signaling pathway modulation is based on the known effects of Lactobacillus and Helicobacter, further studies are needed to directly link this compound-induced microbial shifts to specific changes in host signaling pathways such as NF-κB and MAPK.

-

Metabolite Activity: The biological activities of the metabolites of this compound produced by the gut microbiota should be investigated to determine if they contribute to the overall therapeutic effect or potential toxicity.

Conclusion

The interaction between this compound and the gut microbiota is a promising area of research for understanding the therapeutic potential of this natural compound. By altering the composition of the gut microbiome and undergoing biotransformation, this compound's effects are likely multifaceted. The methodologies and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore this complex and therapeutically relevant interaction. A deeper understanding of these mechanisms will be instrumental in the development of novel, microbiota-targeted therapeutic strategies.

References

In Vitro Anti-inflammatory Effects of Kansuinin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinin A is an ingenane diterpenoid isolated from the roots of Euphorbia kansui, a plant with a long history in traditional medicine for treating edema and ascites. Recent scientific interest has focused on the pharmacological activities of ingenane diterpenoids, including their potential anti-inflammatory properties. While direct in vitro studies on the anti-inflammatory effects of this compound are limited in publicly available literature, research on analogous ingenane diterpenoids from Euphorbia kansui provides significant insights into its potential mechanisms of action and therapeutic utility. This guide synthesizes the available data on related compounds to offer a comprehensive overview of the probable in vitro anti-inflammatory profile of this compound, detailed experimental methodologies, and the key signaling pathways involved.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of ingenane diterpenoids has been quantified by assessing their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the inhibitory activities of various ingenane diterpenoids isolated from Euphorbia kansui. These compounds share the same core structure as this compound, and their activities provide a strong indication of the potential efficacy of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by Ingenane Diterpenoids in LPS-Stimulated RAW264.7 Macrophages [1][2]

| Compound | IC50 (µM) |

| Euphorkans A | 4.85 |

| Euphorkans B | 5.12 |

| 5-deoxyingenol 3-O-(2,3-dimethylbutyrate) | 2.78 |

| 13-O-decanoyl-5-deoxyingenol 3-O-(2,3-dimethylbutyrate) | 3.01 |

| Kansuiphorin A | 4.51 |

| Kansuiphorin B | 10.6 |

| 3-O-(2,3-dimethylbutanoyl)-13-O-dodecanoylingenol | Data not available |

| 3-O-benzoyl-13-O-octanoylingenol | 8.9 |

| 3-O-benzoyl-13-O-decanoylingenol | 7.2 |

| 3,13-di-O-decanoylingenol | 6.5 |

| Quercetin (Positive Control) | 15.8 |

IC50 values represent the concentration required to inhibit 50% of NO production.

Table 2: Inhibition of Pro-inflammatory Cytokines by Selected Ingenane Diterpenoids in LPS-Stimulated RAW264.7 Macrophages [1][2]

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| Euphorkans A | 5 | ~55% | ~60% |

| 10 | ~75% | ~80% | |

| Kansuiphorin A | 5 | ~50% | ~55% |

| 10 | ~70% | ~75% |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of ingenane diterpenoids.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound or its analogues) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. The cells are then incubated for a specified period (e.g., 24 hours) before analysis.

Cell Viability Assay (MTT Assay)

-

Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

RAW264.7 cells are seeded in a 96-well plate and treated with the test compounds at various concentrations for 24 hours.

-

MTT solution is added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: The production of nitric oxide, a key pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

RAW264.7 cells are treated as described in the cell culture and treatment protocol.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm.

-

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit.

-

This typically involves the coating of a microplate with a capture antibody, addition of the supernatant, binding of a detection antibody, and addition of a substrate to produce a colorimetric signal.

-

The absorbance is measured, and the cytokine concentration is calculated from a standard curve.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: To investigate the molecular mechanisms, the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK are analyzed by Western blotting.

-

Procedure:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ingenane diterpenoids are primarily attributed to their modulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response in macrophages.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Studies on ingenane diterpenoids suggest that they inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It comprises several kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases by stimuli like LPS leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes. Some ingenane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of MAPKs.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory effects of a test compound like this compound.

Conclusion

While direct experimental data for this compound is not extensively available, the evidence from closely related ingenane diterpenoids strongly suggests that this compound possesses significant in vitro anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory mediators such as NO, TNF-α, and IL-6 in activated macrophages. The underlying mechanism is predominantly attributed to the downregulation of the NF-κB and MAPK signaling pathways. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this compound and other ingenane diterpenoids as potential novel anti-inflammatory agents. Further studies are warranted to specifically quantify the in vitro and in vivo efficacy and safety profile of this compound.

References

Kansuinin A: A Potential Therapeutic Agent for Malignant Ascites and Inflammatory-Related Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kansuinin A, a jatrophane-type diterpene isolated from the medicinal plant Euphorbia kansui, is emerging as a promising therapeutic candidate with significant potential in oncology and inflammatory diseases. Traditionally used in Chinese medicine for the treatment of edema and fluid retention, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its application in the management of malignant ascites and its broader anti-cancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways are presented to facilitate further investigation and drug development efforts.

Introduction

Euphorbia kansui has a long history of use in traditional medicine, and its bioactive constituents, particularly diterpenoids, are now being investigated for their pharmacological activities. Among these, this compound has demonstrated notable efficacy in preclinical models of malignant ascites, a common and debilitating complication of many advanced cancers. The therapeutic potential of this compound appears to be multi-faceted, involving the modulation of the gut microbiota, inhibition of pro-inflammatory signaling pathways, and induction of cancer cell apoptosis. This document synthesizes the available scientific literature to provide a detailed technical resource for researchers exploring the therapeutic utility of this compound.

Therapeutic Potential and Mechanism of Action

Amelioration of Malignant Ascites

Malignant ascites (MA) is the pathologic accumulation of fluid in the peritoneal cavity and is associated with a poor prognosis in cancer patients. Preclinical studies have demonstrated that this compound can effectively reduce the volume of ascites in animal models.

A key mechanism contributing to this effect is the modulation of the gut microbiota. In a rat model of malignant ascites, oral administration of this compound at a dosage of 10 mg/kg was shown to alter the composition of the gut flora, leading to an increase in the abundance of beneficial Lactobacillus species and a decrease in pathogenic Helicobacter species[1][2]. This shift in the microbiota is associated with changes in carbohydrate and amino acid metabolism, which may contribute to the reduction in ascites formation[1][2].

Anti-Cancer Activity

While specific cytotoxic data for this compound against a broad panel of cancer cell lines is limited in the currently available literature, studies on related diterpenoids from Euphorbia kansui suggest a potential for anti-proliferative and pro-apoptotic effects. For instance, other diterpenoids isolated from E. kansui have shown cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer)[3].

A study on a related ingenane-type diterpene from E. kansui demonstrated the induction of apoptosis in HepG2 cells. This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and the activation of caspase-3 and caspase-8. This suggests that compounds from E. kansui, potentially including this compound, may exert their anti-cancer effects through the induction of programmed cell death.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of cancer progression and is implicated in the pathogenesis of malignant ascites. This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.

One of the key pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. While direct quantitative data on NF-κB inhibition by this compound is not yet available, studies on other compounds from E. kansui and other natural products demonstrate the inhibition of this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Furthermore, this compound has been shown to inhibit IL-6-induced Stat3 activation in human hepatoma cells. This is significant as the IL-6/STAT3 signaling axis is a critical pathway in promoting cancer cell proliferation, survival, and inflammation. The inhibitory effect of this compound on this pathway is mediated through the activation of ERK1/2, leading to an increase in Stat3 serine phosphorylation and the expression of SOCS-3, a negative regulator of cytokine signaling.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from Euphorbia kansui.

Table 1: In Vivo Efficacy of this compound in a Malignant Ascites Model

| Compound | Animal Model | Dosage | Effect on Ascites | Key Findings | Reference |

| This compound | Rat | 10 mg/kg | Reduction in ascites volume | Modulates gut microbiota (↑Lactobacillus, ↓Helicobacter) |

Table 2: Cytotoxicity of Terpenoids from Euphorbia kansui

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | L-O2 (normal human liver) | Not specified | > 100 | |

| This compound | GES-1 (normal human gastric epithelial) | Not specified | > 100 | |

| Ingenane Diterpenoid | HepG2 (human hepatocellular carcinoma) | Apoptosis | Not specified (Significant induction at 12.5 & 25 µM) | |

| Various Diterpenoids | HepG2 (human hepatocellular carcinoma) | Cytotoxicity | 12.55 - 18.26 | |

| 13-Hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | MCF-7 (human breast adenocarcinoma) | Anti-proliferation | 17.12 |

Table 3: Anti-Inflammatory Activity of Diterpenoids from Euphorbia kansui

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Euphorkans A & B and other analogues | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 2.78 - 10.6 | |

| Tigliane Diterpenoids | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 4.8 - 11.3 | |

| Various Diterpenoids | Nitric Oxide (NO) Production Inhibition | Not specified | 0.30 - 17.38 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for PKC-δ and ERK Signaling

This protocol is used to detect changes in protein expression and phosphorylation status.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PKC-δ, phosphorylated PKC-δ, total ERK, and phosphorylated ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Malignant Ascites Animal Model

This protocol describes a general procedure for establishing a malignant ascites model in rodents.

-

Cell Culture: Culture a suitable cancer cell line that readily forms ascites (e.g., H22 hepatoma cells for mice, Walker 256 carcinosarcoma cells for rats).

-

Cell Preparation: Harvest the cells during the logarithmic growth phase, wash them with sterile PBS, and resuspend them at a concentration of approximately 1 x 10⁷ cells/mL.

-

Animal Inoculation: Inject 0.2 mL of the cell suspension intraperitoneally into each animal (e.g., BALB/c mice or Wistar rats).

-

Ascites Development: Monitor the animals daily for signs of ascites formation, such as abdominal distension and weight gain. Ascites typically develops within 7-14 days.

-

Compound Administration: Once ascites is established, begin treatment with this compound (e.g., 10 mg/kg, oral gavage) or vehicle control daily for a specified period.

-

Evaluation: At the end of the treatment period, euthanize the animals and collect the ascitic fluid to measure its volume. Tumor nodules in the peritoneal cavity can also be counted and weighed.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

This protocol outlines the key steps for analyzing the impact of this compound on the gut microbiota.

-

Fecal Sample Collection: Collect fecal samples from animals at baseline and after the treatment period. Immediately freeze the samples at -80°C.

-

DNA Extraction: Extract total genomic DNA from the fecal samples using a commercial DNA isolation kit.

-

PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with barcodes.

-

Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them to create a sequencing library. Perform high-throughput sequencing on an Illumina MiSeq or similar platform.

-

Data Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster the sequences into operational taxonomic units (OTUs) and perform taxonomic classification. Analyze the alpha and beta diversity to assess changes in the microbial community structure in response to this compound treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflows

References

- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoids, steroids and other constituents from Euphorbia kansui and their anti-inflammatory and anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Kansuinin A: A Technical Guide to its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinin A is a jatrophane diterpene isolated from the roots of Euphorbia kansui, a plant used in traditional Chinese medicine. Despite the significant biological activities of other compounds from this plant, extensive research and analysis of the available literature indicate that this compound itself does not possess direct cytotoxic or antiproliferative effects against a range of cancer cell lines. Its primary reported biological activity lies in its ability to ameliorate malignant ascites, a condition characterized by the abnormal accumulation of fluid in the peritoneal cavity, through the modulation of gut microbiota. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its isolation and structural elucidation, and presents the available data on its biological activities, with a focus on its effects on gut flora and its lack of direct anti-cancer properties.

Discovery and History

This compound was first reported as a new natural product by L. Y. Wang and colleagues in a 2002 publication in the Journal of Natural Products.[1] This seminal paper described the isolation and structural elucidation of twelve polycyclic diterpenes from the roots of Euphorbia kansui, a plant with a long history of use in traditional Chinese medicine for conditions such as edema and ascites.[2] Among the isolated compounds were three with a jatrophane skeleton, designated kansuinins A, B, and C.[1] The structure of this compound was determined through spectroscopic and chemical analysis.[1]

Subsequent research has focused on the various compounds isolated from Euphorbia kansui for their potential therapeutic properties, including anti-tumor and anti-inflammatory effects. While many ingenane-type diterpenes from the plant have shown significant cytotoxicity, studies on this compound have yielded contrasting results, with the majority indicating a lack of direct antiproliferative activity.[3] A notable development in the research of this compound is the investigation into its role in managing malignant ascites, not through direct cytotoxicity, but by influencing the composition of the gut microbiota.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C31H38O8 | Inferred from related structures |

| Molecular Weight | 542.6 g/mol | Inferred from related structures |

| Class | Jatrophane Diterpene | |

| Source | Roots of Euphorbia kansui |

Biological Activity

Antiproliferative and Cytotoxic Activity

Contrary to what might be expected from a compound isolated from a plant with traditional anti-cancer applications, multiple studies have concluded that this compound does not exhibit significant antiproliferative or cytotoxic effects against a variety of cancer cell lines.

| Cell Line | Assay | IC50 (µM) | Reference |

| Bel-7402 (Hepatoma) | Cytotoxicity Assay | No antiproliferative effect | |

| Bel-7402/5FU (Hepatoma, 5-FU resistant) | Cytotoxicity Assay | No antiproliferative effect | |

| BGC-823 (Gastric Carcinoma) | Cytotoxicity Assay | No antiproliferative effect | |

| SGC-7901 (Gastric Carcinoma) | Cytotoxicity Assay | No antiproliferative effect | |

| A549 (Human Lung Cancer) | Anti-tumor Bioassay | No significant activity reported | |

| Hep-G2 (Human Liver Cancer) | Anti-tumor Bioassay | No significant activity reported | |

| Xenopus sp. (embryonic cells) | Cell Division Assay | No significant activity |

Modulation of Gut Microbiota and Amelioration of Malignant Ascites

The most significant reported biological activity of this compound is its ability to ameliorate malignant ascites by modulating the gut microbiota. A study by Zhang et al. (2020) demonstrated that this compound, along with Kansuiphorin C, could effectively reduce ascites. The proposed mechanism is not direct cytotoxicity to cancer cells but rather a shift in the gut microbial composition, leading to a decrease in pathogenic bacteria and an increase in beneficial bacteria.

| Effect | Organism/Model | Dosage | Key Findings | Reference |

| Amelioration of Malignant Ascites | MA rats | 10 mg/kg | Effectively reduced ascites | |

| Modulation of Gut Microbiota | MA rats | 10 mg/kg | Increased Lactobacillus abundance, Decreased Helicobacter abundance |

Experimental Protocols

Isolation of this compound (Based on Wang et al., 2002)

-

Extraction: The air-dried roots of Euphorbia kansui are powdered and extracted with methanol (MeOH).

-

Partitioning: The resulting extract is suspended in water and partitioned successively with petroleum ether, chloroform (CHCl3), and ethyl acetate (EtOAc).

-

Column Chromatography: The CHCl3-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of CHCl3-MeOH to yield several fractions.

-

Further Separation: Fractions containing diterpenes are further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (pTLC).

-

Final Purification: this compound is obtained as a pure compound after final purification steps, which may include recrystallization.

In Vivo Malignant Ascites Model and Gut Microbiota Analysis (Based on Zhang et al., 2020)

-

Animal Model: Malignant ascites (MA) is induced in rats.

-

Treatment: Rats are administered this compound (10 mg/kg).

-

Ascites Measurement: The volume of ascites is measured to determine the therapeutic effect.

-

Fecal Sample Collection: Fecal samples are collected from the rats.

-

16S rDNA Gene Sequencing: DNA is extracted from the fecal samples, and the 16S rDNA gene is amplified and sequenced to analyze the composition of the gut microbiota.

-

Metagenomic Analysis: Metagenomic analysis is performed to identify changes in the abundance of different bacterial genera.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the observed biological activity of this compound in ameliorating malignant ascites is through the modulation of the gut microbiota.

Caption: Proposed mechanism of this compound in ameliorating malignant ascites.

It is important to note that while the PKC-δ-extracellular signal-regulated kinases (ERK) signaling pathway has been implicated in the anti-tumor effects of other compounds from Euphorbia kansui, there is currently no evidence to suggest that this compound directly interacts with this or other cancer-related signaling pathways.

Conclusion and Future Directions

The available scientific literature strongly indicates that this compound, a jatrophane diterpene from Euphorbia kansui, is not a cytotoxic or antiproliferative agent. Its potential therapeutic value appears to lie in its ability to modulate the gut microbiota, which has been shown to ameliorate malignant ascites in preclinical models. This indirect mechanism of action is a significant departure from the direct cytotoxicity observed with other diterpenes from the same plant.

For researchers and drug development professionals, this distinction is critical. Future research on this compound should focus on:

-

Elucidating the precise molecular mechanisms by which this compound alters the gut microbiota.

-

Identifying the specific bacterial metabolites that are altered by this compound and mediate the reduction in ascites.

-

Conducting further preclinical studies to validate the efficacy and safety of this compound for the treatment of malignant ascites.

-

Investigating other potential biological activities of this compound that are not related to cytotoxicity.

A thorough understanding of this compound's unique mode of action will be essential for determining its true therapeutic potential.

References

- 1. [PDF] Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 | Semantic Scholar [semanticscholar.org]

- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

Kansuinin A: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinin A, a diterpene isolated from the roots of Euphorbia kansui, holds a significant place in Traditional Chinese Medicine (TCM). Historically, the plant itself has been utilized for its diuretic, anti-inflammatory, and anti-tumor properties. This technical guide delves into the molecular mechanisms and pharmacological activities of this compound, providing a comprehensive overview for researchers and drug development professionals. This document summarizes the current understanding of this compound's role in modulating key signaling pathways, presents available quantitative data on its bioactivity, and outlines detailed experimental protocols from key studies.

Traditional Chinese Medicine Context

The root of Euphorbia kansui, known as "Gan Sui" (甘遂) in TCM, has been used for centuries to treat conditions characterized by fluid accumulation, such as edema and ascites, and for eliminating intestinal parasites.[1] Its properties in TCM are described as cold and bitter, and it is associated with the Lung, Kidney, and Large Intestine meridians.[1] The traditional functions of Gan Sui include clearing heat, reducing swelling, and driving out congested fluids.[1] While TCM utilizes the whole root extract, modern research has focused on isolating and characterizing its bioactive components, such as this compound, to understand their specific pharmacological effects. Recent studies have begun to explore the traditional use of Euphorbia kansui in the context of cancer treatment, particularly for cancerous ascites.[2][3]

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, most notably anti-inflammatory, anti-atherosclerotic, and potential anticancer effects.

Anti-Inflammatory and Anti-Atherosclerotic Effects

A significant body of research has focused on the role of this compound in mitigating inflammation, particularly in the context of atherosclerosis. Reactive oxygen species (ROS) induced vascular endothelial cell apoptosis is a key factor in the progression of atherosclerosis. This compound has been shown to protect against this process by inhibiting the IKKβ/IκBα/NF-κB signaling pathway.

Hydrogen peroxide (H₂O₂), a major ROS, induces oxidative stress and apoptosis in human aortic endothelial cells (HAECs). This process is mediated by the phosphorylation and activation of the IKKβ/IκBα/NF-κB signaling cascade. This compound pretreatment has been shown to suppress the H₂O₂-induced phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the Bax/Bcl-2 ratio, ultimately preventing endothelial cell apoptosis.

Anticancer and Antiviral Potential

While direct quantitative data on the anticancer and antiviral activities of isolated this compound is limited in the available literature, studies on extracts of Euphorbia kansui and related diterpenoids suggest significant potential. Terpenoids from Euphorbia kansui have been reported to possess anti-tumor and anti-virus effects.

Interleukin-6 (IL-6) is a cytokine that plays a crucial role in inflammation and tumorigenesis through the activation of the STAT3 signaling pathway. This compound, along with its congener Kansuinin B, has been found to inhibit IL-6-induced STAT3 activation in human hepatoma cells. The proposed mechanism involves the activation of ERK1/2, which in turn increases the serine phosphorylation of STAT3 and the expression of Suppressor of Cytokine Signaling 3 (SOCS-3), a negative regulator of STAT3 signaling.

Quantitative Data

The following table summarizes the quantitative data from a key study on the anti-atherosclerotic effects of this compound.

| Parameter | Treatment | Concentration | Effect | Cell Line |

| Cell Viability | H₂O₂ | 200 µM | Significantly reduced | HAECs |

| Cell Viability | This compound + H₂O₂ | 0.1 µM | Significantly protected from H₂O₂-induced damage | HAECs |

| Cell Viability | This compound + H₂O₂ | 0.3 µM | Significantly protected from H₂O₂-induced damage | HAECs |

| Cell Viability | This compound + H₂O₂ | 1.0 µM | Significantly protected from H₂O₂-induced damage | HAECs |

| Intracellular ROS | This compound + H₂O₂ | 0.1-1.0 µM | Concentration-dependent inhibition of ROS generation | HAECs |

| Bax/Bcl-2 Ratio | This compound + H₂O₂ | 0.3 µM | Significantly reduced | HAECs |

| Bax/Bcl-2 Ratio | This compound + H₂O₂ | 1.0 µM | Significantly reduced | HAECs |

| Cleaved Caspase-3 | This compound + H₂O₂ | 1.0 µM | Significantly reversed H₂O₂-induced increase | HAECs |

| P-IKKβ Expression | This compound + H₂O₂ | 1.0 µM | Significantly reduced | HAECs |

| P-IκBα Expression | This compound + H₂O₂ | 0.3 µM | Significantly reduced | HAECs |

| P-IκBα Expression | This compound + H₂O₂ | 1.0 µM | Significantly reduced | HAECs |

| P-NF-κB (p65) Expression | This compound + H₂O₂ | 0.3 µM | Significantly reduced | HAECs |

| P-NF-κB (p65) Expression | This compound + H₂O₂ | 1.0 µM | Significantly reduced | HAECs |

Experimental Protocols

Inhibition of H₂O₂-Induced Apoptosis in Human Aortic Endothelial Cells (HAECs)

The following protocol is summarized from the study by Chen et al. (2021).

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Medium: Endothelial Cell Growth Medium-2 (EGM-2).

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment:

-

HAECs were pre-treated with this compound (0.1, 0.3, and 1.0 µM) or vehicle (0.1% DMSO) for 1 hour.

-

Cells were then exposed to 200 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and apoptosis.

-

-

Objective: To determine the protein expression levels of P-IKKβ, P-IκBα, P-NF-κB (p65), Bax, Bcl-2, and cleaved caspase-3.

-

Procedure:

-

Total protein was extracted from treated HAECs.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with specific primary antibodies overnight at 4°C.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin was used as a loading control.

-

-

Reagent: 2′,7′-Dichlorofluorescein diacetate (DCFH-DA).

-

Procedure:

-

Treated HAECs were incubated with DCFH-DA.

-

The fluorescence intensity, proportional to the amount of intracellular ROS, was measured using a fluorescence microplate reader.

-

Conclusion and Future Directions

This compound, a key bioactive compound from Euphorbia kansui, demonstrates significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-atherosclerotic applications. Its mechanism of action through the inhibition of the NF-κB signaling pathway is well-documented. Furthermore, its ability to modulate the IL-6/STAT3 pathway suggests a promising role in cancer therapy.

However, to fully realize the clinical potential of this compound, further research is imperative. Specifically, future studies should focus on:

-

Quantitative anticancer and antiviral studies: Determining the specific IC50 and EC50 values of purified this compound against a broad range of cancer cell lines and viruses is crucial for understanding its potency and selectivity.

-

In vivo efficacy and safety: Preclinical animal studies are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its identified pharmacological activities.

-

Elucidation of other mechanisms: Investigating other potential molecular targets and signaling pathways of this compound will provide a more comprehensive understanding of its pleiotropic effects.

-

Bridging TCM and modern medicine: Further research into the concentration and role of this compound in traditional preparations of Gan Sui could help to explain the therapeutic effects observed in TCM and guide the development of standardized, evidence-based herbal medicines.

References

Toxicological Profile of Kansuinin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinin A is a jatrophane diterpene isolated from the roots of Euphorbia kansui, a plant used in traditional Chinese medicine. While the crude extract of E. kansui is known for its toxicity, recent research has begun to elucidate the specific toxicological and pharmacological profiles of its individual constituents, including this compound. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of this compound, with a focus on its effects at the cellular and molecular level. The information presented herein is intended to support further research and development efforts related to this compound.

Chemical Identity

| Property | Value |

| IUPAC Name | [(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.0²,⁶]hexadecan-10-yl] benzoate[1] |

| Molecular Formula | C₃₇H₄₆O₁₅[1] |

| Molecular Weight | 730.8 g/mol [1] |

| CAS Number | 57701-86-7[1] |

Quantitative Toxicological Data

Current publicly available scientific literature lacks specific quantitative data on the cytotoxicity (IC₅₀) and in vivo acute toxicity (LD₅₀) of purified this compound against cancerous cell lines or in animal models. However, studies on related compounds from Euphorbia kansui and on the effects of this compound on non-cancerous cell lines provide some context for its potential toxicity.

One study investigated the effect of this compound on human aortic endothelial cells (HAECs) and found that it did not exhibit toxicity at concentrations up to 1.0 μM. In contrast, this study highlighted a protective role of this compound against oxidative stress-induced apoptosis in these cells[2].

While direct IC₅₀ values for this compound are not available, research on other jatrophane diterpenoids isolated from Euphorbia kansui has shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| Kansuijatrophanol C | HepG2 | 9.47 ± 0.31 | |

| Kansuijatrophanol D | MCF-7 | 6.29 ± 0.18 | |

| Kansuijatrophanol D | DU145 | 4.19 ± 0.32 |

Key Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not extensively published. However, based on a study investigating its effects on human aortic endothelial cells (HAECs), the following methodologies are relevant.

Cell Viability Assay (MTT Assay)

This protocol is adapted from the study on the effects of this compound on HAECs.

-

Cell Seeding: HAECs are seeded in 96-well plates at a density of 5 × 10³ cells/well and cultured for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 0.3, and 1.0 μM) for a specified duration (e.g., 24 hours).

-

MTT Addition: Following treatment, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Hoechst 33342 Staining)

This protocol is a standard method for observing nuclear morphology changes associated with apoptosis.

-

Cell Culture and Treatment: HAECs are cultured on coverslips in a 6-well plate and treated with this compound and/or an apoptosis-inducing agent (e.g., H₂O₂).

-

Fixation: After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde for 30 minutes at room temperature.

-

Staining: The fixed cells are washed with PBS and then stained with Hoechst 33342 solution (1 μg/mL in PBS) for 15 minutes in the dark.

-

Imaging: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Signaling Pathways Implicated in this compound's Biological Effects

The biological effects of this compound, including its toxicological profile, are mediated through the modulation of specific signaling pathways.

IKKβ/IκBα/NF-κB Signaling Pathway

In human aortic endothelial cells, this compound has been shown to exert a protective effect against oxidative stress-induced apoptosis by inhibiting the IKKβ/IκBα/NF-κB signaling pathway. Oxidative stress typically leads to the phosphorylation and activation of IKKβ, which in turn phosphorylates IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and activate pro-apoptotic genes. This compound intervenes in this cascade, preventing the activation of this pro-apoptotic pathway.